An In-depth Technical Guide to the Structure of 4-(4-Nitrophenyl)piperidine Hydrochloride
An In-depth Technical Guide to the Structure of 4-(4-Nitrophenyl)piperidine Hydrochloride
This guide provides a comprehensive technical overview of the chemical structure, synthesis, and characterization of 4-(4-Nitrophenyl)piperidine hydrochloride (CAS No: 883194-93-2). It is intended for researchers, scientists, and professionals in the field of drug development who utilize substituted piperidine scaffolds in medicinal chemistry. This document emphasizes the causal relationships in experimental design and the self-validating nature of analytical protocols, ensuring a high degree of scientific integrity.
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3][4] The conformational flexibility of the piperidine ring allows it to present substituents in precise spatial orientations, enabling effective and specific interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[3][4]
Within this class, the 4-arylpiperidine motif is particularly significant.[5] The introduction of an aryl group at the C-4 position creates a key structural element found in numerous centrally acting agents and other therapeutics. 4-(4-Nitrophenyl)piperidine hydrochloride serves as a crucial intermediate in the synthesis of more complex molecules, where the nitro group can be readily transformed into an amino group, providing a vector for further chemical elaboration.[6] This guide will dissect the structure of this important building block.
Molecular Structure and Physicochemical Properties
4-(4-Nitrophenyl)piperidine hydrochloride is a salt, which enhances its stability and solubility in aqueous and alcoholic media, a desirable property for many synthetic and biological applications.[6] The core structure consists of a piperidine ring directly attached at its 4-position to a phenyl ring, which is, in turn, substituted at its para-position with a nitro group. The hydrochloride salt is formed by the protonation of the basic piperidine nitrogen.
The protonation of the piperidine nitrogen is a critical feature. It eliminates the nucleophilicity of the nitrogen, preventing it from participating in undesired side reactions during subsequent synthetic steps where it is not the intended reactive site. This protonation also influences the overall conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain.
Diagram 1: Chemical Structure of 4-(4-Nitrophenyl)piperidine Hydrochloride
A 2D representation of 4-(4-Nitrophenyl)piperidine hydrochloride.
A summary of the key physicochemical properties is provided in Table 1. This data is essential for designing reaction conditions, purification strategies, and for quality control.
| Property | Value | Source |
| CAS Number | 883194-93-2 | |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |
| Molecular Weight | 242.7 g/mol | |
| Appearance | Solid | [6] |
| Solubility | Soluble in water and alcohol solvents | [6] |
| IUPAC Name | 4-(4-nitrophenyl)piperidine;hydrochloride | PubChem[2] |
| InChI Key | BGXQRDRUCGIGKN-UHFFFAOYSA-N | PubChem[2] |
| Storage | Sealed in dry, Room Temperature | [6] |
Table 1: Physicochemical Properties of 4-(4-Nitrophenyl)piperidine Hydrochloride.
Synthesis and Mechanistic Considerations
The synthesis of 4-arylpiperidines can be achieved through various established methodologies, often starting from protected 4-piperidone derivatives. A common and robust strategy involves the palladium-catalyzed cross-coupling of an organometallic piperidine species with an aryl halide.
A more direct conceptual pathway involves a Suzuki or Negishi coupling reaction. The following represents a generalized, authoritative protocol for such a transformation, which is a standard method in medicinal chemistry for creating C(sp³)-C(sp²) bonds.
Generalized Experimental Protocol: Suzuki Coupling Approach
This protocol is a representative method for the synthesis of the 4-arylpiperidine core. The choice of a Suzuki coupling is based on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required boronic acid reagents.
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Preparation of the Piperidine Precursor: Start with N-Boc-4-piperidone. Convert the ketone to a vinyl triflate by reaction with a strong, non-nucleophilic base (e.g., LiHMDS) and N-phenyl-bis(trifluoromethanesulfonimide). The triflate is a versatile leaving group for palladium-catalyzed coupling.
-
Suzuki Coupling Reaction:
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To a degassed solution of the N-Boc-4-vinyl triflate piperidine (1.0 eq) and 4-nitrophenylboronic acid (1.2 eq) in a suitable solvent mixture (e.g., 1,4-dioxane/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).
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The rationale for degassing is to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle. The base is essential for the transmetalation step of the Suzuki mechanism.
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Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
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-
Reduction of the Double Bond: The product of the Suzuki coupling is a tetrahydropyridine derivative. This double bond must be reduced to form the piperidine ring.
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Following workup and purification of the coupled product, dissolve it in a solvent like ethanol or methanol.
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Add a hydrogenation catalyst, typically 10% Palladium on Carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature. The heterogeneous catalyst facilitates the addition of hydrogen across the double bond.
-
-
Deprotection and Salt Formation:
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The N-Boc protecting group is acid-labile. After reduction, filter off the Pd/C catalyst. Concentrate the solution and treat the residue with a strong acid, such as hydrochloric acid dissolved in a non-aqueous solvent like diethyl ether or 1,4-dioxane.
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This step simultaneously removes the Boc group and forms the desired hydrochloride salt. The product will typically precipitate from the non-polar solvent and can be collected by filtration.
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-
Purification: The final product, 4-(4-Nitrophenyl)piperidine hydrochloride, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a solid of high purity.
Diagram 2: Conceptual Synthesis Workflow
A conceptual workflow for the synthesis of the target compound.
Structural Elucidation and Analytical Characterization
Confirming the structure and purity of the synthesized compound is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 4-(4-Nitrophenyl)piperidine hydrochloride, one would expect to see:
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Two distinct signals for the aromatic protons, appearing as doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The para-substitution pattern results in an AA'BB' system.
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Signals for the piperidine ring protons. The proton at C-4 (methine) would be a multiplet, shifted downfield due to the attached aryl group. The protons on carbons C-2, C-3, C-5, and C-6 would appear as complex multiplets in the aliphatic region (typically δ 1.5-3.5 ppm).
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A broad signal for the N-H proton, the chemical shift of which can be concentration and solvent dependent.
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-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms.
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Four signals would be expected for the aromatic carbons. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the piperidine ring (the ipso-carbon) would also be distinct.
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Three signals would be expected for the piperidine ring carbons (C4, C3/C5, and C2/C6), assuming a chair conformation and rapid ring flipping at room temperature.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. The key vibrational bands expected for this molecule include:
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N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.
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N-H Stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of an ammonium salt (R₃N⁺-H).
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C-H Stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the free base, [M+H]⁺, at an m/z corresponding to the protonated form of 4-(4-nitrophenyl)piperidine (C₁₁H₁₅N₂O₂⁺), which has a calculated mass of approximately 207.11. The presence of this ion confirms the molecular formula of the organic portion of the salt.
Diagram 3: Analytical Characterization Workflow
A self-validating workflow for the structural characterization of the title compound.
Conclusion
4-(4-Nitrophenyl)piperidine hydrochloride is a valuable chemical intermediate whose structure is defined by the strategic placement of a nitro-functionalized aryl group on a piperidine scaffold and the presence of an ammonium salt. Its synthesis relies on established, high-yield organometallic cross-coupling and reduction reactions. The definitive confirmation of its structure is achieved through a synergistic application of NMR, IR, and MS techniques, which together provide an unambiguous and trustworthy characterization. A thorough understanding of this molecule's structure and properties is essential for its effective application in the complex, multi-step syntheses required in modern drug discovery.
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